Pyrrolidine, 1-(1-oxo-5-phenylpentyl)-
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Overview
Description
Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- typically involves the reaction of pyrrolidine with 1-oxo-5-phenylpentyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
On an industrial scale, the production of Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- can be achieved through continuous flow processes that ensure high yield and purity. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted pyrrolidines or phenyl-substituted derivatives.
Scientific Research Applications
Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position, known for its use in pharmaceuticals.
Pyrrolidine-2,5-dione: Another derivative with two carbonyl groups, used in the synthesis of bioactive molecules.
Prolinol: A hydroxylated derivative of pyrrolidine, used in asymmetric synthesis.
Uniqueness
Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpentyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
89414-46-0 |
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Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
5-phenyl-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C15H21NO/c17-15(16-12-6-7-13-16)11-5-4-10-14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2 |
InChI Key |
VPZXIVHJWTVVQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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